![molecular formula C9H10ClNO B14262429 [(1S)-1-Phenylethyl]carbamyl chloride CAS No. 204252-84-6](/img/structure/B14262429.png)
[(1S)-1-Phenylethyl]carbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S)-1-Phenylethyl]carbamyl chloride is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamyl chloride group attached to a phenylethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-Phenylethyl]carbamyl chloride typically involves the reaction of [(1S)-1-Phenylethyl]amine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the selective formation of the carbamyl chloride group. The general reaction scheme is as follows:
[(1S)-1-Phenylethyl]amine+Phosgene→[(1S)-1-Phenylethyl]carbamyl chloride+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and safe handling of phosgene. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S)-1-Phenylethyl]carbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Hydrolysis: In the presence of water, it can hydrolyze to form [(1S)-1-Phenylethyl]amine and carbon dioxide.
Reduction: It can be reduced to form [(1S)-1-Phenylethyl]amine.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction Conditions: Reducing agents such as lithium aluminum hydride can be used for the reduction reaction.
Major Products Formed
Substituted Carbamates: Formed from substitution reactions.
[(1S)-1-Phenylethyl]amine: Formed from hydrolysis and reduction reactions.
Applications De Recherche Scientifique
[(1S)-1-Phenylethyl]carbamyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of [(1S)-1-Phenylethyl]carbamyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1S)-1-Phenylethyl]carbamate
- [(1S)-1-Phenylethyl]isocyanate
- [(1S)-1-Phenylethyl]urea
Uniqueness
[(1S)-1-Phenylethyl]carbamyl chloride is unique due to its reactivity and versatility in forming various derivatives through substitution reactions. Its ability to form covalent bonds with nucleophiles makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
204252-84-6 |
|---|---|
Formule moléculaire |
C9H10ClNO |
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
N-[(1S)-1-phenylethyl]carbamoyl chloride |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/t7-/m0/s1 |
Clé InChI |
JJTGCPHYMITECK-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NC(=O)Cl |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


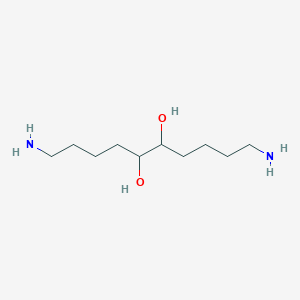
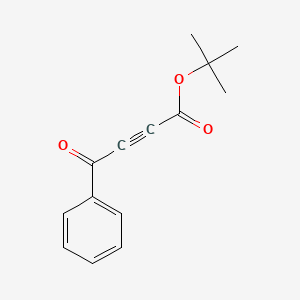
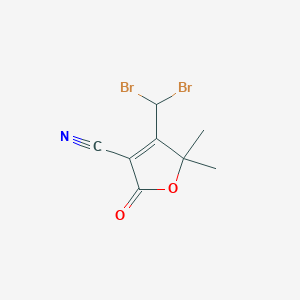
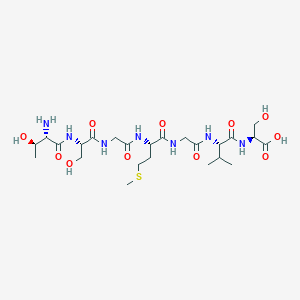
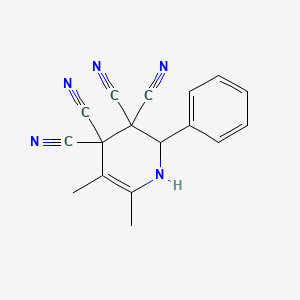
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
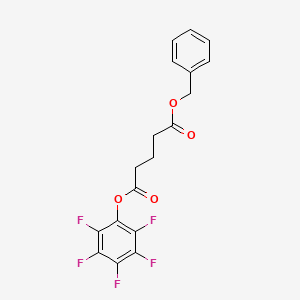

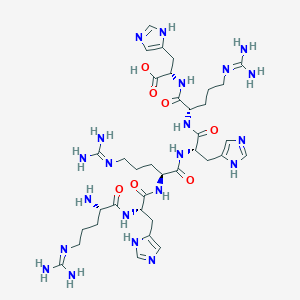
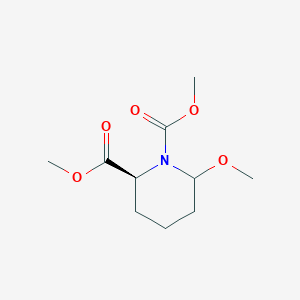
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)
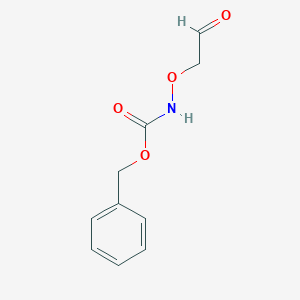
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
